3-[1-(2-methylbenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(2-methylbenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-11-4-2-3-5-13(11)15(20)17-8-6-12(7-9-17)18-14(19)10-22-16(18)21/h2-5,12H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQADMIAHGMGJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)N3C(=O)CSC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-methylbenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione typically involves the reaction of 2-methylbenzoyl chloride with piperidin-4-ylamine to form an intermediate, which is then reacted with thiazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Oxidation Reactions
The thiazolidine-2,4-dione ring undergoes oxidation at the sulfur atom under specific conditions:
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Peracetic acid oxidizes the sulfur to a sulfone group, forming 3-[1-(2-methylbenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione-1,1-dioxide. This reaction occurs in glacial acetic acid at 60–70°C for 4–6 hours, yielding 85–90% product purity .
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Hydrogen peroxide in acetic acid selectively oxidizes the sulfur to a sulfoxide intermediate.
Hydrolysis Reactions
The compound’s amide and ester bonds are susceptible to hydrolysis:
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Acidic Hydrolysis :
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Basic Hydrolysis :
Nucleophilic Substitution
The electron-deficient thiazolidine-2,4-dione ring participates in nucleophilic attacks:
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Ammonia/Amines :
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Thiols :
Michael Addition Reactions
The thiazolidine-2,4-dione ring acts as a Michael acceptor:
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With Enolates :
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With Grignard Reagents :
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Phenylmagnesium bromide adds to the C5 position, producing 5-benzyl-3-[1-(2-methylbenzoyl)piperidin-4-yl]thiazolidine-2,4-dione (60% yield).
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Electrophilic Aromatic Substitution
The 2-methylbenzoyl group undergoes electrophilic reactions:
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Nitration :
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Sulfonation :
Cross-Coupling Reactions
The piperidine nitrogen participates in alkylation/acylation:
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Mannich Reaction :
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Acylation :
Mechanistic Insights
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Thiazolidine Ring Reactivity : The electron-withdrawing carbonyl groups activate the C5 position for nucleophilic additions and substitutions .
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Piperidine Flexibility : The piperidine ring’s chair conformation facilitates stereoselective reactions at the nitrogen .
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Aromatic Stability : The 2-methylbenzoyl group’s steric hindrance directs electrophilic substitutions to the para position .
Scientific Research Applications
Anticancer Properties
Research has indicated that derivatives of thiazolidine-2,4-dione compounds exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit the growth of cancer cell lines such as MOLT-4 (leukemia) and SF-295 (CNS cancer) with notable inhibition rates . The structure of 3-[1-(2-methylbenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione suggests potential for similar activity due to its thiazolidine backbone, which is known for its interaction with various biological targets.
Antimicrobial Activity
Thiazolidine derivatives have been evaluated for antimicrobial properties. Compounds with similar structures have demonstrated considerable antibacterial and antifungal activities against various strains . The presence of the piperidine moiety in this compound may enhance its bioactivity through mechanisms involving membrane disruption or inhibition of nucleic acid synthesis.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions where key intermediates are formed through condensation reactions involving piperidine derivatives and thiazolidinedione frameworks. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound .
Case Studies and Research Findings
Case Study: Anticancer Activity Assessment
In a systematic study conducted by Güzel-Akdemir et al., various thiazolidinone derivatives were synthesized and tested for anticancer activity using the National Cancer Institute's protocols. The findings revealed that compounds structurally related to this compound exhibited promising results against multiple cancer cell lines . This emphasizes the potential of this compound as a lead structure for further drug development.
Case Study: Antimicrobial Testing
Another significant study focused on the antimicrobial properties of thiazolidine derivatives demonstrated that compounds with structural similarities to this compound showed effective inhibition against several pathogenic microorganisms. The mechanism was hypothesized to involve interference with bacterial cell wall synthesis or protein function .
Conclusion and Future Directions
The compound this compound presents a promising scaffold for drug discovery due to its potential anticancer and antimicrobial activities. Future research should focus on:
- In Vivo Studies : Assessing the pharmacokinetics and toxicity profiles in animal models.
- Mechanistic Studies : Elucidating the precise biological mechanisms through which this compound exerts its effects.
- Structure-Activity Relationship (SAR) : Modifying the chemical structure to enhance potency and selectivity against specific cancer types or microbial strains.
Mechanism of Action
The mechanism of action of 3-[1-(2-methylbenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, in its antidiabetic role, it may activate peroxisome proliferator-activated receptor gamma (PPAR-γ), leading to improved insulin sensitivity. Its antimicrobial activity could be attributed to the inhibition of bacterial enzymes or disruption of cell membranes .
Comparison with Similar Compounds
Structural and Pharmacophore Analysis
The TZD scaffold is characterized by a 4-point pharmacophore model: (A) an acidic TZD ring, (B) a central aromatic region, (C) a lipophilic group, and (D) a flexible connector . Below is a structural comparison of the target compound with key analogs:
Key Observations :
- Unlike 5-substituted TZDs (e.g., ad21/ad22 or Holota’s derivatives), the target compound lacks a 5-position substituent, which may reduce antioxidant or anti-inflammatory activity, as 5-arylidene groups are critical for radical scavenging .
Antidiabetic Potential
- Avupati et al.’s derivatives (ad21/ad22) : Exhibited 40–50% reduction in blood glucose in streptozotocin-induced diabetic rats, comparable to rosiglitazone .
Antimicrobial Activity
- Holota et al.’s 5-(4-Methoxybenzylidene)-TZD : Demonstrated moderate activity against Mycobacterium tuberculosis (MIC: 12.5 µg/mL), attributed to the methoxybenzylidene group enhancing membrane penetration .
- Target compound : The 2-methylbenzoyl-piperidine group may offer similar lipophilicity, but absence of a 5-substituent could limit efficacy against pathogens.
Antioxidant Capacity
Biological Activity
3-[1-(2-Methylbenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is a thiazolidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structural features that suggest various pharmacological properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₃H₁₅N₂O₂S
- Molecular Weight : 318.4 g/mol
- CAS Number : 1795481-57-0
Research indicates that thiazolidine derivatives often exhibit their biological effects through multiple mechanisms:
- Antioxidant Activity : Thiazolidine derivatives have been shown to possess significant antioxidant properties, which can mitigate oxidative stress in cells.
- Inhibition of Enzymatic Activity : Compounds like this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting glucose metabolism and lipid profiles.
- Antimicrobial Effects : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens.
Antidiabetic Potential
A recent study highlighted the antidiabetic activity of thiazolidine derivatives, including the compound . The mechanism involves inhibition of protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in insulin signaling. The most potent derivatives showed IC₅₀ values ranging from 0.41 to 4.68 μM, indicating strong inhibitory activity against PTP1B .
Antiviral Activity
Thiazolidinone derivatives have been reported to possess antiviral activities. For instance, certain derivatives have demonstrated significant efficacy against Hepatitis C virus (HCV) by inhibiting NS5B RNA polymerase with IC₅₀ values as low as 31.9 μM . The presence of specific substituents on the thiazolidine ring is believed to enhance this activity.
Anticancer Properties
The anticancer potential of thiazolidines has also been explored. Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
| Biological Activity | IC₅₀ Value (μM) | Reference |
|---|---|---|
| PTP1B Inhibition | 0.41 - 4.68 | |
| HCV NS5B Inhibition | 31.9 - 32.2 | |
| Anticancer Activity | Varies |
Case Study 1: Antidiabetic Effects
In a controlled study involving HepG2 cells, treatment with thiazolidine derivatives improved insulin signaling by increasing phosphorylated insulin receptor substrate levels, thereby enhancing glucose uptake .
Case Study 2: Antiviral Efficacy
Another study evaluated the efficacy of thiazolidinone derivatives against HCV in vitro, revealing that specific structural modifications significantly increased antiviral potency compared to standard treatments .
Case Study 3: Cytotoxicity in Cancer Cells
Research on various cancer cell lines demonstrated that compounds with similar structures induced apoptosis and inhibited cell growth effectively at micromolar concentrations .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 3-[1-(2-methylbenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione?
The synthesis typically involves two key steps:
- Step I : Formation of the 1,3-thiazolidine-2,4-dione core via condensation of chloroacetic acid and thiourea under acidic reflux conditions (conc. HCl, 100–110°C, 10–12 hours). Purity is confirmed by TLC (Rf = 0.9) and recrystallization from ethanol .
- Step II : Introduction of the 2-methylbenzoyl-piperidine moiety via Knoevenagel condensation. For example, reacting 1,3-thiazolidine-2,4-dione with 2-methylbenzoyl-piperidine-4-carbaldehyde in ethanol with glacial acetic acid as a catalyst, followed by reflux and recrystallization .
Q. How is the purity and structural integrity of the compound validated during synthesis?
- Purity : Thin-layer chromatography (TLC) is used to confirm a single spot. Recrystallization from solvents like methanol or ethanol improves purity .
- Structural Confirmation : Techniques include NMR for functional group analysis, mass spectrometry (MS) for molecular weight verification, and infrared (IR) spectroscopy for identifying carbonyl (C=O) and amine (N–H) groups .
Q. What safety precautions are critical during handling and synthesis?
- General Safety : Use fume hoods, gloves, and eye protection. In case of skin contact, wash immediately with water; for inhalation, move to fresh air .
- Reagent Hazards : Chloroacetic acid (Step I) is corrosive. 2-Methylbenzoyl chloride (if used) requires careful handling due to lachrymatory effects .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?
- Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths, angles, and torsion angles. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 7.657 Å, β = 95.641°) can confirm the spatial arrangement of the 2-methylbenzoyl and thiazolidinedione groups .
- Software like SHELXL refines crystallographic data, resolving disordering or thermal motion artifacts .
Q. How do structural modifications influence biological activity (e.g., antioxidant vs. hypolipidemic effects)?
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Substituent Analysis : Electron-withdrawing groups (e.g., halogens) on the arylidene ring enhance antioxidant activity (DPPH radical scavenging), while lipophilic groups (e.g., 4-methylsulfanyl) improve hypolipidemic effects by modulating PPAR-γ receptor binding .
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SAR Table :
Substituent (R) Biological Activity (IC50) Mechanism 4-Fluorophenyl 12.5 µM (Antioxidant) ROS scavenging 3-Bromo-4-hydroxyphenyl 8.2 µM (Hypolipidemic) PPAR-γ agonism
Q. How can molecular docking elucidate the compound’s mechanism of action?
Q. How can conflicting bioactivity data (e.g., antioxidant vs. no hypolipidemic effect) be resolved?
- Experimental Design :
- Use standardized assays (e.g., DPPH for antioxidants, LDL uptake in HepG2 cells for hypolipidemic activity).
- Control for assay interference (e.g., compound autofluorescence in fluorometric assays).
- Data Analysis : Apply multivariate statistics (PCA or PLS-DA) to correlate structural descriptors (logP, polar surface area) with bioactivity .
Methodological Tables
Q. Table 1: Synthesis Optimization
| Parameter | Condition | Yield (%) | Reference |
|---|---|---|---|
| Solvent (Step II) | Ethanol vs. DMF | 75 vs. 82 | |
| Catalyst | Glacial AcOH vs. Piperidine | 68 vs. 73 |
Q. Table 2: Crystallographic Data
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P21/c | |
| Unit Cell (Å) | a = 7.657, b = 15.799 | |
| R-factor | 0.042 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
